3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and various substituents such as chloro, fluoro, and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable 1,3-diketone.
Substitution Reactions:
Ether Formation: The 2-chloro-6-fluorobenzyl group is introduced via an etherification reaction, typically involving a Williamson ether synthesis using an alkoxide and a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinones, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of novel catalysts or other functional materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and halogen substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(methyl)benzyl]-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(fluoromethyl)benzyl]-1H-pyrazole: Similar structure but with a fluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole distinguishes it from similar compounds, potentially enhancing its biological activity and chemical stability. The combination of chloro, fluoro, and trifluoromethyl substituents can significantly influence its reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF4N2O/c25-21-2-1-3-22(26)20(21)15-32-19-10-6-17(7-11-19)23-12-13-31(30-23)14-16-4-8-18(9-5-16)24(27,28)29/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMNSXZIWSWLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)CC4=CC=C(C=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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